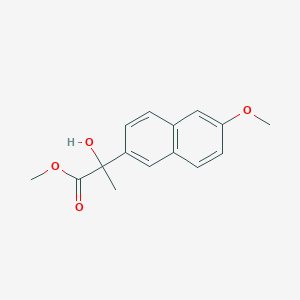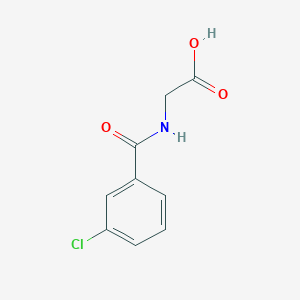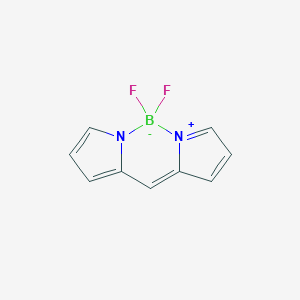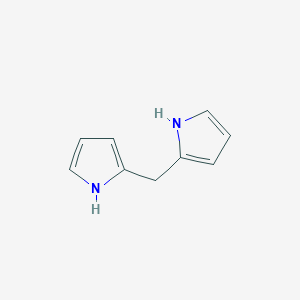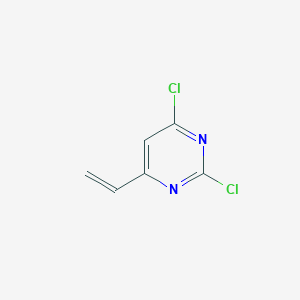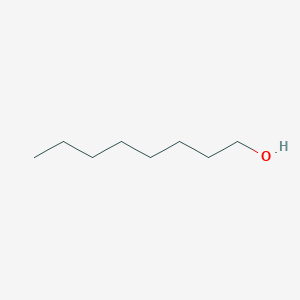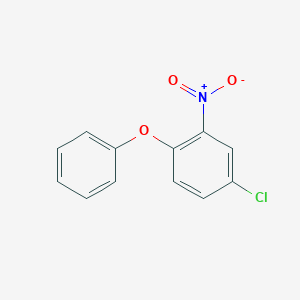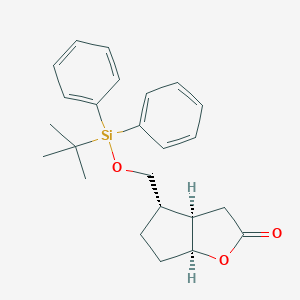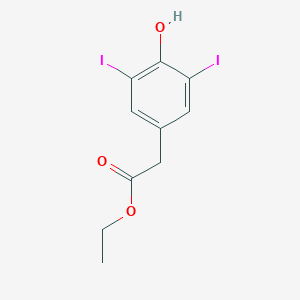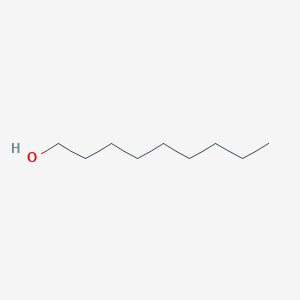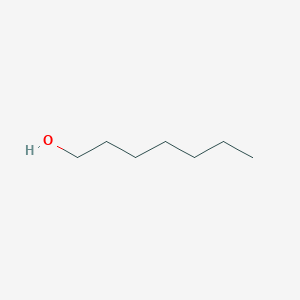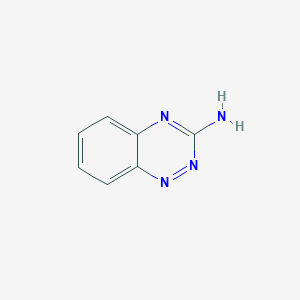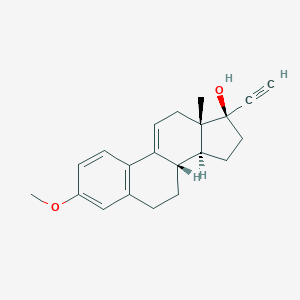
9(11)-Dehydromestranol
Descripción general
Descripción
9(11)-Dehydromestranol: is a synthetic steroidal compound that belongs to the class of estrogens. It is structurally related to estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of a double bond between the 9th and 11th carbon atoms in its steroid nucleus, which distinguishes it from other estrogenic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9(11)-Dehydromestranol typically involves the chemical modification of estradiol or other related steroidal precursors. One common method includes the dehydrogenation of mestranol, a synthetic estrogen, using reagents such as selenium dioxide (SeO2) or other oxidizing agents under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at elevated temperatures to facilitate the formation of the double bond between the 9th and 11th carbon atoms.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process includes the purification of the final product through techniques such as recrystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 9(11)-Dehydromestranol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form ketones or carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the double bond back to a single bond, yielding mestranol or other related compounds. Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The hydroxyl groups in the steroid nucleus can undergo substitution reactions with reagents like acyl chlorides or alkyl halides to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Acyl chlorides, alkyl halides
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Mestranol, other reduced derivatives
Substitution: Esters, ethers
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9(11)-Dehydromestranol is used as a reference compound for studying the structure-activity relationships of estrogens. It serves as a model compound for developing new synthetic routes and understanding the reactivity of steroidal compounds.
Biology: In biological research, this compound is utilized to investigate the estrogenic activity of synthetic steroids. It helps in studying the binding affinity to estrogen receptors and the subsequent biological effects on cellular processes.
Medicine: In medicine, this compound is explored for its potential therapeutic applications in hormone replacement therapy and the treatment of estrogen-related disorders. Its unique structure may offer advantages in terms of selectivity and efficacy compared to other estrogens.
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of other steroidal drugs. Its chemical properties make it a valuable starting material for producing various estrogenic compounds.
Mecanismo De Acción
The mechanism of action of 9(11)-Dehydromestranol involves its interaction with estrogen receptors (ERs) in target tissues. Upon binding to the ERs, the compound induces conformational changes that activate the receptor. This activation leads to the transcription of estrogen-responsive genes, resulting in various physiological effects such as cell proliferation, differentiation, and regulation of reproductive functions.
Molecular Targets and Pathways:
Estrogen Receptors (ERα and ERβ): Primary targets for binding and activation.
Gene Transcription: Activation of estrogen-responsive genes.
Cell Signaling Pathways: Involvement in pathways regulating cell growth and differentiation.
Comparación Con Compuestos Similares
Estradiol: A naturally occurring estrogen with a similar structure but lacking the double bond between the 9th and 11th carbon atoms.
Mestranol: A synthetic estrogen precursor used in the synthesis of 9(11)-Dehydromestranol.
Ethinylestradiol: Another synthetic estrogen commonly used in oral contraceptives.
Uniqueness: this compound is unique due to the presence of the double bond between the 9th and 11th carbon atoms, which imparts distinct chemical and biological properties. This structural feature may influence its binding affinity to estrogen receptors and its overall estrogenic activity, making it a valuable compound for research and therapeutic applications.
Propiedades
IUPAC Name |
(8S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,6,8-9,13,18-19,22H,5,7,10-12H2,2-3H3/t18-,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXJUYLYKYITPG-ANULTFPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid](/img/structure/B41223.png)
